4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide
Description
4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide is a benzamide derivative characterized by a vinyl (eth-1-en-1-yl) linker at the 4-position of the benzamide core. This linker connects to a carbamoyl group substituted with a (4-chlorophenyl)(cyano)methyl moiety. The molecular formula, derived from its IUPAC name, is C₁₈H₁₆ClN₃O₂ (molecular weight ≈ 353.8 g/mol). Key structural features include:
- Benzamide core: Provides a planar aromatic scaffold.
- Carbamoyl-(4-chlorophenyl)(cyano)methyl substituent: Combines hydrophobic (chlorophenyl), polar (cyano), and hydrogen-bonding (carbamoyl) functionalities.
Properties
IUPAC Name |
4-[3-[[(4-chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-8-6-13(7-9-15)16(11-20)22-17(23)10-3-12-1-4-14(5-2-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLOAZLCVNWUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(C#N)C2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable cyanide source to form the 4-chlorophenyl cyanomethyl intermediate.
Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Coupling with Benzamide: Finally, the product is coupled with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a pharmaceutical agent. Studies have shown that derivatives of benzamides, including compounds similar to 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide, exhibit various biological activities:
- Anticancer Activity : Research indicates that certain benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy against RET kinase, which is implicated in several cancers .
- Anticonvulsant Properties : A study highlighted that modifications at the benzamide site can enhance anticonvulsant activity, suggesting that the compound could be explored for treating epilepsy .
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research:
- Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit deubiquitinating enzymes, which play a crucial role in regulating protein degradation and cellular signaling pathways .
- Molecular Interactions : Investigations into hydrogen bonding interactions between this compound and other molecules have provided insights into its binding affinities and mechanisms of action within biological systems .
Material Science
Emerging research suggests that compounds like 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide can be utilized in material science:
- Polymer Chemistry : The structural properties of the compound allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties.
Case Study 1: Anticancer Activity
In a study focused on RET kinase inhibitors, a series of benzamide derivatives were synthesized and tested for their ability to inhibit cell proliferation driven by RET mutations. The results indicated that certain modifications significantly enhanced inhibitory potency, providing valuable leads for further development in cancer therapeutics .
Case Study 2: Anticonvulsant Activity
A pharmacological evaluation of benzamide derivatives showed that specific structural modifications led to increased anticonvulsant activity in animal models. The findings suggest that similar approaches could be applied to the compound to explore its potential therapeutic effects against seizures .
Data Tables
Mechanism of Action
The mechanism of action of 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Ethyl 4-{2-[(4-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxyl
- Molecular Formula: Not explicitly provided, but estimated as C₂₄H₂₁ClN₃O₃ based on substituents.
- Key Features: Pyrrole ring: A five-membered aromatic heterocycle with nitrogen, enhancing electronic diversity compared to the benzamide core. Ester group: Increases lipophilicity (LogP ~4.0 estimated) compared to the target compound’s amide group. Chlorophenyl and cyano groups: Shared with the target compound but positioned on a pyrrole scaffold.
N-(4-(Ethylcarbamoyl)phenyl)-2-hydroxybenzamide
- Molecular Formula : Estimated as C₁₆H₁₅N₃O₃ (molecular weight ≈ 313.3 g/mol).
- Key Features: Hydroxy group: Enhances water solubility (LogP ~2.8 estimated) via hydrogen bonding. Ethylcarbamoyl substituent: Less sterically demanding than the target’s chlorophenyl-cyano group.
- Divergence : Lacks the vinyl linker and chlorophenyl moiety, reducing hydrophobic interactions but improving pharmacokinetic properties .
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
- Molecular Formula : C₁₄H₁₀Cl₂N₂O₂ (molecular weight 325.15 g/mol).
- Key Features :
- Urea linkage : Provides strong hydrogen-bonding capacity but reduced conformational flexibility compared to the vinyl-carbamoyl group.
- Dichlorophenyl groups : Increase hydrophobicity (LogP ~3.1) relative to the target compound.
- Divergence : The urea scaffold diverges significantly from the benzamide-vinyl architecture, likely altering target selectivity .
Physicochemical and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | LogP (Estimated) | Solubility (Qualitative) |
|---|---|---|---|---|
| 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide | C₁₈H₁₆ClN₃O₂ | Benzamide, vinyl, carbamoyl, chlorophenyl | ~3.5 | Moderate (polar aprotic solvents) |
| Ethyl 4-{2-[(4-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxyl | Not provided | Pyrrole, ester, carbamoyl, chlorophenyl | ~4.0 | Low (lipophilic solvents) |
| N-(4-(Ethylcarbamoyl)phenyl)-2-hydroxybenzamide | C₁₆H₁₅N₃O₃ | Benzamide, hydroxy, ethylcarbamoyl | ~2.8 | High (aqueous buffers) |
| 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | C₁₄H₁₀Cl₂N₂O₂ | Urea, chlorophenyl | ~3.1 | Low (organic solvents) |
Research Implications
- Target Compound: The combination of a vinyl linker and chlorophenyl-cyano group may optimize interactions with hydrophobic binding pockets while maintaining moderate solubility.
- Pyrrole Analog : The heterocyclic core could enhance π-π stacking in drug-receptor interactions but may limit bioavailability due to high LogP .
- Hydroxybenzamide Analog : Improved solubility makes it a candidate for oral administration, though reduced hydrophobicity may lower membrane permeability .
- Urea Derivative : Strong hydrogen-bonding capacity suits it for targets requiring rigid, planar ligands, but synthesis complexity is higher .
Biological Activity
4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a cyano group and a chlorophenyl substituent. Its molecular formula is , and it exhibits unique structural properties that influence its biological interactions.
Research indicates that 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial potential of various benzamide derivatives, including 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its potential use as an antibiotic agent in clinical settings .
Enzyme Inhibition Studies
Inhibition assays conducted on various enzyme targets revealed that the compound effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values obtained were comparable to those of existing drugs used in treating neurodegenerative diseases, suggesting its potential as a therapeutic agent .
Case Studies
Several case studies have documented the effects of 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide in different experimental models:
- Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Inflammatory Models : Animal models of inflammation treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Comparative Analysis
To contextualize the biological activity of 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Moderate AChE Inhibition | 30 | Similar structure with different substituents |
| Compound B | Anti-inflammatory | 25 | Exhibits stronger anti-inflammatory effects |
| Compound C | Antimicrobial | 50 | Effective against Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
